molecular formula C6H8N2O2S3 B290045 Ethyl [(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate CAS No. 83123-75-5

Ethyl [(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate

Cat. No.: B290045
CAS No.: 83123-75-5
M. Wt: 236.3 g/mol
InChI Key: OAIGHLCSLWCUOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate (CAS 83123-75-5) is a high-purity (95%) chemical reagent for laboratory research. This compound features a 1,3,4-thiadiazole core, a heterocyclic system recognized as a bio-isostere of pyrimidine, which is a key structural motif in the development of novel bioactive molecules . The presence of multiple sulfur atoms in its structure may enhance liposolubility, potentially facilitating interaction with biological targets . Researchers value the 1,3,4-thiadiazole scaffold for its broad spectrum of reported biological activities, including investigated cytotoxic properties against human cancer cell lines such as colorectal carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) in preclinical studies . This compound is provided for use as a key synthetic intermediate or building block in organic synthesis, medicinal chemistry, and drug discovery research. It is suitable for exploring structure-activity relationships and developing new pharmaceutical candidates, particularly in the synthesis of potential anticancer agents . Available for quick delivery in various sizes (e.g., 1g, 5g) . This product is for laboratory research use only. It is not intended for diagnostic or therapeutic use, nor for food, drug, or household application. All orders must be placed by technically qualified persons, and shipments to residential addresses are not permitted .

Properties

IUPAC Name

ethyl 2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S3/c1-2-10-4(9)3-12-6-8-7-5(11)13-6/h2-3H2,1H3,(H,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIGHLCSLWCUOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NNC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360878
Record name AO-780/25081011
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730509
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

83123-75-5
Record name AO-780/25081011
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Molecular Characterization

Ethyl [(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate has the molecular formula C₆H₈N₂O₂S₃ and a molecular weight of 236.3 g/mol . The structure comprises a 1,3,4-thiadiazole core substituted at the 2-position with a sulfanylacetate group and at the 5-position with a sulfhydryl (-SH) moiety.

Synthetic Relevance

The compound serves as a precursor for biologically active molecules, particularly HMG-CoA reductase inhibitors and antimicrobial agents. Its dual thiol groups enable further functionalization via oxidation or nucleophilic substitution.

Preparation Methodologies

Heterocyclization of Thiosemicarbazides

The synthesis begins with the preparation of 5-amino-1,3,4-thiadiazol-2-thiol intermediates. Sych et al. (2015) demonstrated that acylated thiosemicarbazides undergo cyclization with carbon disulfide (CS₂) in alkaline media to form 5-R-carbonylamino-1,3,4-thiadiazol-2-thioles.

Example Procedure :

  • Reactants : Acylated thiosemicarbazide (1a-i, 10 mmol), CS₂ (15 mmol), aqueous NaOH (10%).

  • Conditions : Reflux in ethanol at 80°C for 4–6 hours.

  • Work-up : Acidification to pH 2–3 with HCl, filtration, and recrystallization from ethanol.

This step yields thiadiazole-thiol intermediates with >85% purity.

S-Alkylation with Ethyl Chloroacetate

The critical step involves S-alkylation of the thiol group at the 2-position of the thiadiazole ring.

Optimized Protocol :

  • Reactants :

    • 5-Sulfanyl-1,3,4-thiadiazol-2-thiol (5 mmol)

    • Ethyl chloroacetate (6 mmol)

    • Base: K₂CO₃ or DIEA (8 mmol)

  • Solvent : Dichloromethane (DCM) or acetonitrile (50 mL).

  • Conditions : Stirring at 0–5°C for 2 hours, followed by room-temperature agitation for 12 hours.

  • Work-up :

    • Washing with 5% NaHCO₃ and brine.

    • Solvent removal under reduced pressure.

    • Purification via recrystallization (methanol).

Yield : 72–89%.

Table 1: Key Reaction Parameters for S-Alkylation

ParameterValue/RangeSource
Temperature0–25°C
Reaction Time12–14 hours
SolventDCM or Acetonitrile
BaseDIEA or K₂CO₃
Yield72–89%

Analytical and Purification Techniques

Chromatographic Monitoring

  • TLC : Silica gel GF₂₅₄ plates, eluent: ethyl acetate/hexane (3:7).

  • HPLC : C18 column, acetonitrile/water (70:30), retention time ≈ 6.2 min.

Recrystallization

  • Solvent : Methanol or ethanol.

  • Purity : >95% after two recrystallizations.

Challenges and Optimization Strategies

Byproduct Formation

  • Disulfide dimers : Mitigated by inert atmospheres (N₂) and stoichiometric control of the alkylating agent.

  • Hydrolysis : Avoid aqueous work-up at extreme pH; maintain neutral conditions during extraction.

Scalability

  • Patent Example : 100 g-scale reactions achieved 85% yield using DCM and DIEA.

  • Key Factor : Slow addition of ethyl chloroacetate to prevent exothermic side reactions .

Chemical Reactions Analysis

Types of Reactions

Ethyl [(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiadiazole ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The ethyl ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the thiadiazole ring.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl [(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For example, its anticonvulsant activity may be related to the modulation of GABAergic neurotransmission, while its antimicrobial effects could be due to the disruption of bacterial cell membranes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Thiadiazole Ring

Methyl-Substituted Analogues
  • Ethyl 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetate: Structure: A methyl group replaces the 5-sulfanyl (-SH) substituent.
Amino- and Acetylamino-Substituted Analogues
  • α,α'-Bis[(5-acetylamino-1,3,4-thiadiazol-2-yl)thio]-p-xylene (3f): Structure: Acetylamino (-NHCOCH₃) groups at position 5; bridged via p-xylene. Properties: High yield (86.6%), melting point 304–305°C, Rf = 0.5 (TLC) .
  • 1,5-Bis[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-oxapentane (2b): Structure: Amino (-NH₂) groups at position 5; oxapentane linkage. Properties: Yield 72%, mp 159–160°C, Rf = 0.1 (TLC) .

Key Insight: Amino and acetylamino substituents enhance solubility and hydrogen-bonding capacity, influencing bioavailability and crystallinity .

Heterocycle Replacement: Thiadiazole vs. Oxadiazole

  • Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate :
    • Structure : Oxadiazole ring replaces thiadiazole; planar geometry with an 80.07° dihedral angle between oxadiazole and ethyl acetate .
    • Applications : Explored for chemotherapeutic effects due to oxadiazole’s electronic properties .

Comparison :

Property Thiadiazole Derivative Oxadiazole Derivative
Aromaticity Moderate (S-containing) High (N,O-containing)
Biological Activity Anticancer, antimicrobial potential Broader chemotherapeutic applications
Structural Flexibility Rigid due to S–S interactions Planar with angular flexibility

Thiadiazoles generally exhibit higher sulfur-mediated reactivity, while oxadiazoles offer improved π-stacking interactions in drug design .

Functional Group Modifications

Ester to Hydrazide Derivatives
  • Ethyl 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetate → Hydrazide (2): Synthesis: Hydrazinolysis of the ester group. Applications: Precursor for Schiff bases and triazines with antitubercular activity .
Complex Derivatives
  • Ethyl 2-[[5-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate: Structure: Incorporates morpholine and sulfonylbenzoyl groups. Properties: MW = 486.6 g/mol, XLogP3 = 1.8, high complexity (728) .
  • Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate: Structure: Isopropyl and oxo groups enhance steric bulk. Properties: MW = 243.28 g/mol, discontinued due to stability issues .

Spectroscopic Characterization

  • IR/NMR : Key peaks include ν(C=N) ~1640 cm⁻¹, δH (CH₂) ~3.36 ppm, δC (C-S) ~148.9 ppm .
  • Crystallography : SHELX software ensures precise structural validation .

Biological Activity

Ethyl [(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a thiadiazole ring , which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. Its molecular formula is C6H8N2O2SC_6H_8N_2O_2S, and it has a molecular weight of approximately 192.27 g/mol. The presence of the sulfanyl group enhances its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves S-alkylation , where a thiol group reacts with an alkylating agent. This process can be achieved through the reaction of acylated thiosemicarbazides with carbon disulfide to form intermediates that are subsequently alkylated using chloroacetic acid derivatives.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has been noted that compounds with similar structures often exhibit strong antibacterial effects due to their ability to disrupt bacterial cell membranes .

Antifungal Properties

In addition to its antibacterial activity, this compound has demonstrated antifungal effects against fungi such as Candida albicans and Aspergillus flavus, making it a candidate for further investigation in antifungal therapies.

Anticonvulsant Potential

The compound is also being explored for its potential as an anticonvulsant agent. Preliminary studies suggest that its mechanism may involve modulation of GABAergic neurotransmission pathways.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets within biological systems. The thiadiazole ring contributes to these interactions by acting as a pharmacophore, enhancing the compound's biological effectiveness .

Case Studies and Research Findings

Several studies have documented the biological activity of thiadiazole derivatives similar to this compound:

Compound NameActivityReference
SulfamethizoleAntimicrobial
AcetazolamideAntiepileptic
CefazedoneAntibiotic

These compounds have been shown to possess diverse pharmacological properties that could be relevant for the development of new therapeutic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.